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Compound of Interest

Compound Name: InhA-IN-2

Cat. No.: B15140895 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a

significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and

extensively drug-resistant (XDR) strains. This necessitates the discovery of novel therapeutics

with new mechanisms of action. The enoyl-acyl carrier protein (ACP) reductase, InhA, is a

crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is

responsible for the biosynthesis of mycolic acids—essential components of the mycobacterial

cell wall.[1][2] InhA is the primary target of the frontline anti-TB drug isoniazid (INH).[1][2][3]

However, INH is a prodrug that requires activation by the catalase-peroxidase enzyme KatG,

and mutations in the katG gene are a major cause of INH resistance.

Direct inhibitors of InhA offer a promising strategy to circumvent this common resistance

mechanism. InhA-IN-2 is a recently identified direct inhibitor of M. tuberculosis InhA. This

application note provides a detailed protocol for the whole-cell screening of InhA-IN-2 against

M. tuberculosis and for assessing its cytotoxicity, providing a framework for its evaluation as a

potential anti-tubercular agent.

Mechanism of Action of InhA-IN-2
The FAS-II system elongates fatty acids, which are precursors for mycolic acid synthesis. InhA

catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction
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of a 2-trans-enoyl-ACP substrate. Inhibition of InhA disrupts the synthesis of mycolic acids,

leading to a compromised cell wall and ultimately, bacterial cell death. InhA-IN-2 directly binds

to InhA, blocking its enzymatic activity without the need for prior activation, thus remaining

effective against INH-resistant strains with katG mutations.
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Caption: Mechanism of InhA inhibition by InhA-IN-2.
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Quantitative Data Summary
The following table summarizes the reported in vitro activity of InhA-IN-2. This data is essential

for designing appropriate concentration ranges for whole-cell screening experiments.

Parameter Value Target/Organism Source

IC₅₀ 0.31 µM
M. tuberculosis InhA

(enzymatic assay)

Growth Inhibition 33%
M. tuberculosis

H37Ra (whole-cell)

Concentration for

Growth Inhibition
200 µM

M. tuberculosis

H37Ra (whole-cell)

Incubation Time 48 hours
M. tuberculosis

H37Ra (whole-cell)

Experimental Protocols
Safety Precaution: All work with virulent M. tuberculosis strains (e.g., H37Rv) must be

conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.

Protocol 1: Whole-Cell Growth Inhibition Assay using
Resazurin Microtiter Assay (REMA)
This protocol determines the Minimum Inhibitory Concentration (MIC) of InhA-IN-2 against M.

tuberculosis. The REMA method is a colorimetric assay where the reduction of blue resazurin

to pink resorufin by metabolically active cells indicates bacterial viability.
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Start

1. Prepare M. tuberculosis Culture
(e.g., H37Rv) to mid-log phase

3. Inoculate Plate
(Add bacterial suspension to wells)

2. Prepare Compound Plate
(Serial dilutions of InhA-IN-2 in 96-well plate)

4. Incubate Plates
(37°C for 5-7 days)

5. Add Readout Reagent
(Add Resazurin solution to each well)

6. Incubate for Color Development
(37°C for 16-24 hours)

7. Read Plate
(Visually or with a plate reader)

8. Data Analysis
(Determine MIC)

End
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Start

1. Seed Mammalian Cells
(e.g., HepG2) in a 96-well plate

2. Incubate for Adherence
(37°C, 5% CO2, for 24 hours)

3. Add Compound Dilutions
(Add serial dilutions of InhA-IN-2)

4. Incubate with Compound
(37°C, 5% CO2, for 48-72 hours)

5. Add Viability Reagent
(e.g., CellTiter-Glo®)

6. Incubate for Signal Development
(Room temperature, per manufacturer's instructions)

7. Read Luminescence
(Using a microplate reader)

8. Data Analysis
(Calculate CC₅₀)

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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